molecular formula C8H9FO2S B1202038 Fluoresone CAS No. 2924-67-6

Fluoresone

Cat. No.: B1202038
CAS No.: 2924-67-6
M. Wt: 188.22 g/mol
InChI Key: PRNNIHPVNFPWAH-UHFFFAOYSA-N
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Description

Fluoresone is a fluorescent dye that has been used in the scientific research field for over 50 years. It is a highly versatile tool for a wide range of applications, including cell imaging, cell labeling, and tissue staining. This compound is a powerful tool for researchers to further understand the inner workings of cells and tissues. It is a valuable tool for researchers to gain insights into the structure and function of cells and tissues.

Scientific Research Applications

  • Fluorescent Amino Acids for Biological Studies : Fluorescent amino acids, including derivatives of Fluoresone, are used for constructing macromolecules like peptides and proteins. These compounds enable non-invasive studies in cells and organisms, providing insights into protein-protein interactions and molecular processes at a nanoscopic level (Cheng, Kuru, Sachdeva, & Vendrell, 2020).

  • Fluorescent Probes in Cell Signaling : Fluorescent groups, such as those derived from this compound, serve as probes in biological research, especially for studying cell signaling. They offer high spatial and temporal resolution in live cell imaging, helping in understanding cellular processes (Tsien, 1989).

  • Detection of Primary Amines in Biochemistry : Fluorescamine, a derivative of this compound, is used for detecting primary amines in picomole ranges. This is crucial in biochemical assays for amino acids, peptides, and proteins (Udenfriend et al., 1972).

  • Intraoperative Use in Nerve Surgery : Intravenous fluorescein, a variant of this compound, has been applied in surgeries for peroneal intraneural ganglion cysts. It aids in visualizing abnormal cystic nerves, enhancing surgical precision (Stone et al., 2018).

  • Biomedical Research with Functional Fluorophores : this compound-based fluorophores play a crucial role in biomedical research for profiling specific biomolecules and cells non-invasively. Recent chemical processes allow for the design and preparation of these fluorophores for various research applications (de Moliner, Kielland, Lavilla, & Vendrell, 2017).

  • Use in Environmental Protection and Ophthalmology : Fluorescein, a this compound derivative, is commonly used as a fluorescent label in biochemistry, environmental protection, and ophthalmology. Its fluorescent features allow for versatile applications in these fields (Paziewska-Nowak et al., 2018).

  • Geothermal Tracer : Fluorescein is used in geothermal reservoirs to trace the path of injected fluids, helping to understand the dynamics of these systems (Adams & Davis, 1991).

  • Single-Molecule Research : In single-molecule research, this compound-derived fluorophores are used to monitor molecular motion and interactions. Their enhanced stability and photostability make them ideal for advanced microscopy applications (Zheng et al., 2014).

Safety and Hazards

Fluoresone is classified as an eye irritant (Category 2A) according to the GHS Classification in accordance with 29 CFR 1910 (OSHA HCS) . It is advised to avoid release to the environment and to wear eye protection/face protection when handling it .

Future Directions

Fluorescence guidance, which Fluoresone could potentially be a part of, shows promise in improving patient care in various fields including disease diagnosis, perfusion-based tissue healing capacity assessment, infection/tumor eradication, and anatomic structure identification . Future directions focus on identifying candidate fluorophores to evaluate nerve health, diagnose nerve injury, classify structural manifestation and degree of injury, and determine the likelihood of recovery .

Properties

IUPAC Name

1-ethylsulfonyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FO2S/c1-2-12(10,11)8-5-3-7(9)4-6-8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNNIHPVNFPWAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183494
Record name Fluoresone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-67-6
Record name Fluoresone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2924-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fluoresone [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002924676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fluoresone [INN:DCF]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoresone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.991
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUORESONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/343BH0S0XR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a solution of sodium hydrogen phosphate (14.2 g, 0.1 mol) and sodium sulfite (25.2 g, 0.2 mol) in water (200 mL) was added 4-fluoro-benzenesulfonyl chloride (19.5 g, 0.1 mol). After the mixture was stirred at 60° C. overnight, a solution of bromoethane (32.7 g, 0.3 mol) in acetone (20 mL) was added dropwise, followed by the addition of tetrabutylammonium iodide (3.7 g, 0.01 mol) in one portion. The resulting reaction mixture was stirred at room temperature for 5 days, then diluted with water (50 mL), and extracted with ethyl acetate (100 mL×3). The combined organic layers were washed with brine, dried over sodium sulfate, and concentrated in vacuo. The residue was purified by flash column chromatography (elution with 20% ethyl acetate in petroleum ether) to afford 1-ethanesulfonyl-4-fluoro-benzene (11.9 g, 63%) as a yellow oil (reference: Arnold, Leggy A. A., et al., Org. Lett, 6 (2004), 3005-3007).
Name
sodium hydrogen phosphate
Quantity
14.2 g
Type
reactant
Reaction Step One
Quantity
25.2 g
Type
reactant
Reaction Step One
Quantity
19.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
32.7 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
3.7 g
Type
catalyst
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: While the exact mechanism of action of Fluoresone remains unclear, clinical observations suggest a potential link between this compound treatment and gynecomastia, a condition characterized by the enlargement of breast tissue in males. This was reported in epileptic patients treated with this compound, alongside other anticonvulsants like phenobarbital and phenytoin []. Further research is needed to elucidate the specific mechanisms by which this compound might contribute to this side effect and if it acts independently or in conjunction with other medications.

A: Yes, although limited, research suggests this compound was investigated for potential use in treating character disorders []. Unfortunately, the abstract does not elaborate on the specific types of character disorders studied, the outcomes of these trials, or the methodology employed. Further investigation into these studies is crucial to understand the potential applications and limitations of this compound in this context.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.